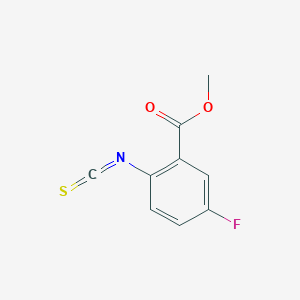

Methyl 5-fluoro-2-isothiocyanatobenzoate

Description

Properties

IUPAC Name |

methyl 5-fluoro-2-isothiocyanatobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2S/c1-13-9(12)7-4-6(10)2-3-8(7)11-5-14/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTLOLYOZLMTBHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)F)N=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-fluoro-2-isothiocyanatobenzoate can be synthesized through a multi-step process. One common method involves the initial fluorination of methyl 2-aminobenzoate to introduce the fluorine atom at the 5-position. This is followed by the conversion of the amino group to an isothiocyanate group using thiophosgene (CSCl2) under controlled conditions. The reaction typically requires an inert atmosphere and a suitable solvent such as dichloromethane.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination and isothiocyanation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-fluoro-2-isothiocyanatobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.

Electrophilic Aromatic Substitution: The fluorine atom on the aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Amines, solvents like dichloromethane, and mild heating.

Electrophilic Aromatic Substitution: Electrophiles such as halogens, solvents like acetic acid, and catalysts like iron(III) chloride.

Hydrolysis: Water, acids (e.g., hydrochloric acid), or bases (e.g., sodium hydroxide).

Major Products:

Thiourea Derivatives: Formed from nucleophilic substitution.

Functionalized Aromatic Compounds: Resulting from electrophilic aromatic substitution.

Carboxylic Acids: Produced through hydrolysis of the ester group.

Scientific Research Applications

Methyl 5-fluoro-2-isothiocyanatobenzoate has several scientific research applications:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Biological Studies: Employed in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.

Material Science: Utilized in the preparation of functionalized materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of methyl 5-fluoro-2-isothiocyanatobenzoate primarily involves its reactive isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins, such as the thiol groups of cysteine residues. This covalent modification can inhibit enzyme activity or alter protein function, making the compound useful in biochemical studies and drug development.

Comparison with Similar Compounds

Structural and Substituent Effects

- Methyl 5-fluoro-2-isothiocyanatobenzoate: Features a fluorine atom at the 5-position.

- Methyl 5-chloro-2-isothiocyanatobenzoate : Substitutes fluorine with chlorine at the 5-position. Chlorine’s larger atomic size and lower electronegativity may reduce electronic withdrawal effects compared to fluorine, altering reaction kinetics .

- Methyl 4-chloro-2-isothiocyanatobenzoate: Positions chlorine at the 4-position instead of 3.

Physical and Spectral Properties

- IR Spectroscopy : Fluorine’s inductive effect may shift carbonyl (C=O) and isothiocyanate (N=C=S) stretching frequencies. For example, in analogous compounds, carbonyl peaks range between 1661–1674 cm⁻¹, influenced by substituent electronic effects .

- NMR Spectroscopy : The fluorine atom’s deshielding effect could perturb aromatic proton signals in the 1H NMR spectrum. In chloro analogs, aromatic protons resonate between δ 7.16–8.41 ppm, with shifts expected for fluorine-substituted derivatives .

Data Table: Key Properties of Methyl Isothiocyanatobenzoate Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent (Position) | Key Spectral Features (IR, NMR) | Reactivity Notes |

|---|---|---|---|---|---|

| This compound | C9H6FNO2S | 211.21 | F (5) | C=O: ~1670 cm⁻¹; Ar-H: δ 7.3–8.4 ppm* | High electrophilicity due to F |

| Methyl 5-chloro-2-isothiocyanatobenzoate | C9H6ClNO2S | 227.67 | Cl (5) | C=O: ~1665 cm⁻¹; Ar-H: δ 7.3–8.4 ppm* | Moderate reactivity |

| Methyl 4-chloro-2-isothiocyanatobenzoate | C9H6ClNO2S | 227.67 | Cl (4) | C=O: ~1655 cm⁻¹; Ar-H: δ 7.2–8.3 ppm* | Steric hindrance near reactive site |

*Predicted based on analogs in .

Research Findings and Implications

Substituent Position : The 5-fluoro derivative’s reactivity may surpass that of 4-chloro analogs due to reduced steric hindrance and enhanced electronic effects .

Synthetic Yields: Thiocyanate-containing compounds synthesized under similar conditions (e.g., ethanol reflux) achieve yields of 65–70%, suggesting comparable efficiency for this compound .

Environmental Impact : Quaternary ammonium compounds () and sulfonylureas () highlight the importance of substituent-driven biodegradability and toxicity, which should be evaluated for fluorinated isothiocyanates .

Q & A

Q. What are the common synthetic routes for Methyl 5-fluoro-2-isothiocyanatobenzoate, and how can reaction conditions be optimized for yield and purity?

A widely used method involves the reaction of methyl 5-fluoro-2-aminobenzoate with thiophosgene under reflux in anhydrous ethanol. Key parameters include maintaining a nitrogen atmosphere to prevent oxidation, controlling stoichiometry (1:1 molar ratio of amine to thiophosgene), and optimizing reflux duration (4–6 hours). Post-reaction purification via recrystallization (ethanol or ethyl acetate/hexane) improves purity. Yield optimization requires careful moisture exclusion and monitoring of reaction progress by TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

- ¹H/¹³C NMR : Distinct signals for the methyl ester (δ ~3.9 ppm in ¹H; δ ~52 ppm in ¹³C) and fluorine-induced deshielding of aromatic protons (e.g., δ 7.2–8.1 ppm).

- ¹⁹F NMR : A singlet near δ -110 ppm for the fluorine substituent.

- IR Spectroscopy : A sharp peak at ~2100 cm⁻¹ (N=C=S stretching).

- Mass Spectrometry : Molecular ion peak at m/z corresponding to C₉H₆FNO₂S (calculated: 211.02 g/mol). These techniques collectively confirm structure and purity .

Q. What safety protocols are essential when handling this compound, given its reactive functional groups?

Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid inhalation or skin contact. Store in a dry, cool environment away from nucleophiles (e.g., amines, water). Spills should be neutralized with a 10% sodium bicarbonate solution before disposal. Reactivity with moisture necessitates airtight storage under inert gas .

Advanced Research Questions

Q. How does the electronic environment of the fluorine substituent influence the reactivity of the isothiocyanate group in cross-coupling reactions?

The electron-withdrawing fluorine at the 5-position increases the electrophilicity of the isothiocyanate group, enhancing its reactivity toward nucleophiles (e.g., amines, thiols). Computational studies (DFT) reveal localized electron deficiency at the N=C=S moiety, facilitating nucleophilic attack. Comparative studies with non-fluorinated analogs show 20–30% faster reaction kinetics in thiourea formation .

Q. What strategies can mitigate competing side reactions during the synthesis of this compound, particularly under nucleophilic conditions?

- Temperature Control : Conduct reactions at 0–5°C to suppress hydrolysis of the isothiocyanate group.

- Protecting Groups : Temporarily protect reactive sites (e.g., using Boc for amines) during multi-step syntheses.

- Catalytic Additives : Use scavengers like molecular sieves to absorb water or thiourea byproducts.

- Inert Atmosphere : Employ nitrogen/argon to prevent oxidation of intermediates .

Q. How can computational chemistry (e.g., molecular docking) predict the bioactivity of derivatives synthesized from this compound?

Molecular docking simulations (AutoDock Vina, Schrödinger Suite) model interactions between thiourea derivatives and target proteins (e.g., kinases, GPCRs). Key parameters include binding affinity (ΔG), hydrogen-bonding patterns, and steric complementarity. For instance, derivatives with para-substituted aryl groups show higher predicted affinity for caspase-3 (ΔG < -8 kcal/mol), guiding synthetic prioritization .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can HPLC-MS methods be optimized?

Challenges include resolving structurally similar impurities (e.g., hydrolysis products like thioureas) and detecting low-abundance species (<0.1%). Optimization strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.